molecular formula C7H8O B1602283 m-Cresol-d8 CAS No. 302911-90-6

m-Cresol-d8

Cat. No. B1602283
CAS RN: 302911-90-6
M. Wt: 116.19 g/mol
InChI Key: RLSSMJSEOOYNOY-IWRLGKISSA-N
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Description

M-Cresol-d8 (methyl cresol-d8) is an isotopically labeled compound that is used in a variety of scientific research applications. It is a colorless liquid with a low boiling point and a pungent odor. It is a member of the cresols family, which are aromatic compounds found in wood tar and coal tar. This compound is a useful tool in a variety of research fields, including organic chemistry, biochemistry, and environmental sciences.

Scientific Research Applications

Analytical Methodologies

  • Urinary Metabolite Analysis : m-Cresol-d8 serves as a marker for analyzing urinary metabolites of toluene, aiding in the study of exposure to neurotoxic chemicals (Fustinoni et al., 2005).

Chemical Separation Processes

  • Separation from Coal Tar : It's used in the separation of m-Cresol from coal tar model oil, exploring the efficiency of various ionic liquids in this process (Bing et al., 2020).

Catalytic and Chemical Reactions

  • Hydrodeoxygenation : this compound is crucial in studying the hydrodeoxygenation of m-Cresol over different catalysts, affecting product distribution and reaction mechanisms (Tan et al., 2015); (Sun et al., 2016).

Environmental and Ecological Studies

  • Impurities in Marine Chemistry : In oceanic CO2-system research, m-Cresol purple, a derivative, is used for spectrophotometric pH measurements, with its purity affecting research outcomes (Yao et al., 2007).

Material Science and Engineering

  • Catalyst Support Influence : The role of m-Cresol in determining the influence of catalyst support on chemical reactions and product selectivity is studied (de Souza et al., 2014).

Water Treatment and Pollution Control

  • Electrochemical Treatment : m-Cresol is a subject of study in water treatment, specifically in processes like electrochemical incineration, where its degradation is analyzed (Mascia et al., 2010).

Biotechnology

  • Biotechnological Production : Studies have been conducted on the biotechnological production of m-Cresol, exploring its synthesis from sugar in yeast (Hitschler & Boles, 2019).

properties

IUPAC Name

1,2,3,5-tetradeuterio-4-deuteriooxy-6-(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSSMJSEOOYNOY-IWRLGKISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583732
Record name 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

302911-90-6
Record name 3-(~2~H_3_)Methyl(O-~2~H_5_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 302911-90-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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m-Cresol-d8
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m-Cresol-d8
Reactant of Route 5
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Reactant of Route 6
m-Cresol-d8

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